Neltenexine

Description

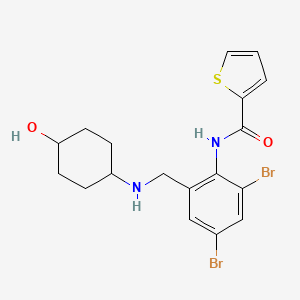

Structure

3D Structure

Properties

IUPAC Name |

N-[2,4-dibromo-6-[[(4-hydroxycyclohexyl)amino]methyl]phenyl]thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20Br2N2O2S/c19-12-8-11(10-21-13-3-5-14(23)6-4-13)17(15(20)9-12)22-18(24)16-2-1-7-25-16/h1-2,7-9,13-14,21,23H,3-6,10H2,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSLHKNBKUBAHJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)NC(=O)C3=CC=CS3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20Br2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50905076, DTXSID00869336 | |

| Record name | Neltenexine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50905076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2,4-Dibromo-6-{[(4-hydroxycyclohexyl)amino]methyl}phenyl)thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00869336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99453-84-6 | |

| Record name | Neltenexine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099453846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neltenexine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13239 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Neltenexine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50905076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NELTENEXINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U942DGM90X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Neltenexine's Mechanism of Action: A Technical Guide for Researchers

An In-depth Examination of its Effects on Airway Epithelia and a Critical Review of its Postulated Role as a Neutrophil Elastase Inhibitor

Executive Summary

Neltenexine is a mucolytic agent investigated for its therapeutic potential in obstructive airway diseases. While some databases classify this compound as a neutrophil elastase inhibitor, a comprehensive review of the scientific literature suggests its primary mechanisms of action are centered on the modulation of ion transport in airway epithelial cells and the stimulation of pulmonary surfactant production. These actions collectively contribute to its mucoregulatory and protective effects in the lungs. This technical guide synthesizes the current understanding of this compound's molecular and cellular mechanisms, providing detailed experimental protocols and quantitative data where available. It also critically appraises the evidence regarding its purported direct inhibitory effect on neutrophil elastase, concluding that this is not strongly supported by current research, and suggests that its protective effects in elastase-induced lung injury models are likely indirect.

Core Mechanisms of Action

Modulation of Anion Secretion in Airway Epithelia

This compound has been demonstrated to reduce mucus hypersecretion by altering ion transport across human airway epithelial cells. In a study utilizing the human submucosal serous Calu-3 cell line, this compound was shown to diminish anion secretion under hyper-secretory conditions induced by the β2-adrenergic agonist terbutaline.[1] This effect is achieved through a dual mechanism:

-

Inhibition of Cl- and HCO3- Uptake: this compound inhibits the Na+/K+/2Cl- cotransporter and the Na+/HCO3- cotransporter, reducing the influx of chloride and bicarbonate ions into the epithelial cells.[1]

-

Stimulation of Cl-/HCO3- Exchange: The drug stimulates the Cl-/HCO3- exchanger, which promotes the extrusion of the more CFTR-permeant anion, Cl-, in exchange for the less CFTR-permeant anion, HCO3-.[1]

Notably, these effects occur without direct blockade of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) channel.[1] By reducing the net anion secretion, this compound helps to maintain an appropriate level of airway surface liquid, thereby decreasing airway resistance in hyper-secretory states.[1]

A representative experimental approach to assess the effect of this compound on anion secretion involves the use of Ussing chambers with Calu-3 cells cultured on permeable supports.

-

Cell Culture: Calu-3 cells are seeded on Snapwell inserts and cultured for 10-14 days to form a polarized monolayer.

-

Ussing Chamber Setup: The inserts are mounted in Ussing chambers, and the basolateral and apical sides are bathed in Krebs-Ringer bicarbonate solution, gassed with 95% O2 and 5% CO2, and maintained at 37°C.

-

Short-Circuit Current (Isc) Measurement: The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (a measure of net ion transport) is continuously recorded.

-

Experimental Procedure:

-

After a stable baseline Isc is achieved, a secretagogue such as terbutaline is added to the basolateral side to induce anion secretion.

-

Once a maximal secretory response is reached, this compound is added to the apical or basolateral side at various concentrations to determine its effect on the stimulated Isc.

-

To elucidate the specific transporters involved, ion substitution experiments (e.g., replacing Cl- with gluconate) or the use of specific inhibitors (e.g., bumetanide for the Na+/K+/2Cl- cotransporter) can be performed in the presence and absence of this compound.

-

Protection Against Elastase-Induced Emphysema via Surfactant Production

In a rat model of elastase-induced emphysema, this compound demonstrated a protective effect by reducing alveolar deformation.[2] This study, however, attributes this effect to this compound's activity in stimulating the production of pulmonary surfactant, rather than direct inhibition of elastase.[2] Surfactant reduces surface tension in the alveoli, which is crucial for maintaining their structural integrity. By enhancing surfactant production, this compound may increase the resistance of alveolar walls to the damaging effects of elastase.

This in vivo protocol is designed to evaluate the efficacy of a compound in mitigating the pathological changes associated with elastase-induced emphysema.

-

Animal Model: Male Sprague-Dawley rats are used.

-

Induction of Emphysema: Animals are anesthetized, and a single intratracheal instillation of porcine pancreatic elastase (e.g., 46 U/mg) dissolved in saline is administered.[2]

-

Treatment Groups:

-

Control group: receives saline instillation and vehicle treatment.

-

Elastase group: receives elastase instillation and vehicle treatment.

-

This compound treatment group: receives elastase instillation and daily administration of this compound (e.g., 25 mg/kg i.p.) for a predefined period (e.g., 30 days).[2]

-

This compound pre-treatment group: receives this compound for a period (e.g., 6 days) before elastase instillation, followed by continued treatment.[2]

-

-

Assessment of Alveolar Deformation:

-

At the end of the treatment period, animals are euthanized, and the lungs are excised and fixed.

-

Lung tissue sections are prepared for analysis.

-

Scanning Electron Microscopy (SEM): This is a key method for visualizing the three-dimensional structure of the alveoli. Lung slices are dehydrated, critical-point dried, coated with gold, and observed by SEM to assess the extent of alveolar wall destruction and airspace enlargement.[2]

-

Morphometric Analysis: Quantitative assessment of emphysema can be performed by measuring the mean linear intercept (Lm) on histological sections, which provides an indication of the average airspace size. An increase in Lm is indicative of emphysema.

-

Critical Appraisal of the Role as a Neutrophil Elastase Inhibitor

While this compound is categorized as an "elastase inhibitor" in some pharmacological databases, direct evidence of its ability to inhibit the enzymatic activity of neutrophil elastase is lacking in the peer-reviewed literature. The protective effects observed in the elastase-induced emphysema model are attributed to its influence on surfactant production.[2]

However, it is noteworthy that this compound is a derivative of ambroxol. Studies on ambroxol have shown that it can indirectly counteract the effects of neutrophil elastase through a multi-step mechanism:

-

Inhibition of Neutrophil Activation: Ambroxol has been reported to interfere with the activation of neutrophils, which would reduce the release of their granular contents, including elastase.[3]

-

Reduction of Elastase Release: Ambroxol has been shown to decrease the release of elastase from activated neutrophils.[3]

-

Protection of α1-Antitrypsin: Ambroxol can protect α1-antitrypsin, the primary endogenous inhibitor of neutrophil elastase, from oxidative inactivation by hypochlorous acid (HOCl) produced by neutrophils.[3]

Given the structural similarity between this compound and ambroxol, it is plausible that this compound may share some of these indirect anti-elastase properties. However, this remains to be experimentally verified.

To definitively determine if this compound directly inhibits neutrophil elastase, a fluorometric in vitro assay can be employed. Commercial kits are available for this purpose.

-

Principle: The assay measures the activity of purified human neutrophil elastase on a specific fluorogenic substrate. In the presence of an inhibitor, the rate of substrate cleavage and subsequent fluorescence emission is reduced.

-

Materials:

-

Purified human neutrophil elastase

-

Fluorogenic elastase substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

-

Assay buffer

-

96-well black microplate

-

Fluorescence microplate reader

-

Known neutrophil elastase inhibitor as a positive control (e.g., Sivelestat)

-

-

Procedure:

-

A dilution series of this compound is prepared.

-

In the wells of the microplate, the assay buffer, this compound (or vehicle control), and purified neutrophil elastase are added and incubated for a short period (e.g., 5-10 minutes) to allow for inhibitor binding.

-

The fluorogenic substrate is then added to initiate the enzymatic reaction.

-

The fluorescence intensity is measured kinetically over time at appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).

-

-

Data Analysis: The rate of the enzymatic reaction is determined from the linear portion of the fluorescence versus time plot. The percentage of inhibition for each concentration of this compound is calculated relative to the vehicle control. The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) can then be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Data Summary

Currently, there is a lack of quantitative data in the public domain regarding the direct inhibitory potency (e.g., IC50, Ki) of this compound on neutrophil elastase. The available quantitative data primarily relates to its effects in animal models of lung injury.

Table 1: Summary of this compound's Effects in an Elastase-Induced Emphysema Model in Rats

| Parameter | Treatment Group | Outcome | Reference |

| Alveolar Deformation | This compound (25 mg/kg i.p. daily for 30 days) | Significant reduction in elastase-induced alveolar deformation | [2] |

| Alveolar Deformation | This compound (pre-treatment and continued treatment) | Significant reduction in elastase-induced alveolar deformation | [2] |

Signaling Pathways and Visualizations

Signaling Pathway of this compound in Airway Epithelial Cells

The following diagram illustrates the proposed mechanism by which this compound modulates ion transport in airway epithelial cells, leading to a reduction in mucus hypersecretion.

Caption: this compound's modulation of ion transporters in airway epithelial cells.

Experimental Workflow for Assessing this compound's Effect on Elastase-Induced Emphysema

The following diagram outlines the key steps in an in vivo experiment to evaluate the protective effects of this compound against elastase-induced lung damage.

Caption: Experimental workflow for evaluating this compound in an elastase-induced emphysema model.

Conclusion and Future Directions

This compound is a mucolytic agent with well-documented effects on ion transport in airway epithelial cells, leading to reduced mucus hypersecretion. Furthermore, it exhibits protective effects in animal models of elastase-induced emphysema, likely mediated by its ability to stimulate pulmonary surfactant production. The assertion that this compound is a direct inhibitor of neutrophil elastase is not substantiated by the currently available scientific literature.

For drug development professionals and researchers, this distinction is critical. Future research should focus on:

-

Direct Enzymatic Assays: Conducting in vitro studies to definitively assess whether this compound directly inhibits the activity of human neutrophil elastase and, if so, to determine its potency (IC50) and mechanism of inhibition.

-

Elucidation of Indirect Anti-Elastase Mechanisms: Investigating whether this compound, like its structural analog ambroxol, can modulate neutrophil activation, reduce elastase release, or protect endogenous anti-proteases from inactivation.

-

Clinical Studies: Further clinical trials are needed to establish the efficacy of this compound in patients with chronic obstructive pulmonary disease and other hypersecretory lung diseases, and to correlate clinical outcomes with its known mechanisms of action.

By addressing these research gaps, a more complete understanding of this compound's therapeutic potential can be achieved, paving the way for its rational use in the management of respiratory diseases.

References

- 1. Action of this compound on anion secretion in human airway epithelia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: morphological investigation of protection against elastase-induced emphysema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro inhibition of human neutrophil histotoxicity by ambroxol: evidence for a multistep mechanism - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Review of Neltenexine: Structure, and Putative Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neltenexine is a synthetic small molecule with mucolytic and elastase-inhibiting properties, positioning it as a potential therapeutic agent for respiratory diseases characterized by mucus hypersecretion and tissue degradation. This document provides a detailed overview of its chemical structure, available physicochemical and pharmacological data, and insights into its potential mechanisms of action. While comprehensive data on its experimental protocols and specific signaling pathway modulation remain limited in publicly accessible literature, this guide synthesizes the current understanding of this compound to support further research and development efforts.

Chemical Structure and Properties

This compound is chemically identified as N-[2,4-dibromo-6-[[(4-hydroxycyclohexyl)amino]methyl]phenyl]thiophene-2-carboxamide.[1] Its molecular formula is C18H20Br2N2O2S.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C18H20Br2N2O2S | [1] |

| IUPAC Name | N-[2,4-dibromo-6-[[(4-hydroxycyclohexyl)amino]methyl]phenyl]thiophene-2-carboxamide | [1] |

| CAS Number | 99453-84-6 | [1] |

| Molecular Weight | 488.2 g/mol | [1] |

| Canonical SMILES | C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)NC(=O)C3=CC=CS3)O | [1] |

| InChI Key | SSLHKNBKUBAHJY-UHFFFAOYSA-N | [1] |

Pharmacological Profile

This compound's primary pharmacological activities are identified as an elastase inhibitor and a mucolytic agent. It is suggested to be active in surfactant production, which is crucial for maintaining lung function.

Elastase Inhibition

Elastase, particularly neutrophil elastase, is a serine protease implicated in the degradation of extracellular matrix proteins, including elastin. Unregulated elastase activity is a key factor in the pathogenesis of chronic obstructive pulmonary disease (COPD) and emphysema. By inhibiting elastase, this compound may offer a protective effect against the tissue damage associated with these conditions.

Mucolytic Activity and Surfactant Production

As a mucolytic, this compound is expected to reduce the viscosity of mucus, facilitating its clearance from the airways. This action is beneficial in conditions with excessive or thickened mucus. Furthermore, its activity related to surfactant production suggests a broader impact on lung mechanics and respiratory function. Pulmonary surfactant is a complex mixture of lipids and proteins that reduces surface tension at the air-liquid interface in the alveoli, preventing their collapse.

Specific quantitative data on the mucolytic activity and the direct effects on surfactant composition and production by this compound are not detailed in the available literature.

Postulated Signaling Pathways

The precise signaling pathways modulated by this compound have not been explicitly elucidated in the available literature. However, based on its primary action as an elastase inhibitor, we can postulate its potential influence on downstream inflammatory and tissue remodeling pathways.

Neutrophil elastase is known to activate various signaling cascades that contribute to inflammation and tissue damage. By inhibiting elastase, this compound could indirectly downregulate these pathways.

Experimental Methodologies

While specific, detailed protocols for in vitro assays with this compound are scarce, a published in vivo study provides a framework for its preclinical evaluation.

In Vivo Model of Elastase-Induced Emphysema

This protocol is based on a study investigating the protective effects of this compound in a rat model of emphysema.

Objective: To assess the efficacy of this compound in preventing alveolar deformation induced by pancreatic elastase.

Animal Model: Male Sprague-Dawley rats.

Materials:

-

This compound

-

Porcine Pancreatic Elastase (46 U/mg)

-

Saline solution

-

Anesthetic agent

Procedure:

-

Induction of Emphysema:

-

Anesthetize the rats according to institutional guidelines.

-

Tracheally instill a single dose of porcine pancreatic elastase (0.33 mg in 100 µL saline) to induce emphysematous lesions.

-

-

Drug Administration:

-

Treatment Group: Administer this compound at a dose of 25 mg/kg intraperitoneally (i.p.) daily for 30 days.

-

Pre-treatment Group: Administer this compound at the same dose for six days prior to elastase instillation, followed by the same daily administration for 30 days post-instillation.

-

Control Group: Administer a vehicle control (e.g., saline) following the same schedule.

-

-

Endpoint Analysis:

-

At the end of the treatment period, euthanize the animals.

-

Excise the lungs and fix them for morphological analysis.

-

Prepare lung slices, dehydrate, and perform critical point drying.

-

Coat the samples with gold for observation by scanning electron microscopy (SEM).

-

Evaluate the degree of alveolar deformation in the different treatment groups compared to the control group.

-

Synthesis of this compound

Conclusion and Future Directions

This compound presents a promising profile as a dual-action agent for respiratory diseases, targeting both enzymatic tissue degradation and mucus clearance. However, to fully realize its therapeutic potential, further in-depth research is imperative. Key areas for future investigation include:

-

Quantitative Pharmacological Characterization: Determination of IC50 values for elastase inhibition and development of robust in vitro assays to quantify its mucolytic activity and effects on surfactant production are critical next steps.

-

Elucidation of Signaling Pathways: Detailed molecular studies are needed to identify the specific signaling cascades modulated by this compound downstream of elastase inhibition.

-

Optimization of Synthesis: Development and publication of a scalable and efficient synthesis protocol would facilitate broader research and potential clinical development.

-

Clinical Evaluation: Progression to well-designed clinical trials is necessary to establish the safety and efficacy of this compound in human populations with respiratory diseases.

This technical guide provides a foundational understanding of this compound based on the currently available data. It is intended to serve as a resource for the scientific community to guide and stimulate further exploration into this potentially valuable therapeutic molecule.

References

An In-Depth Technical Guide to the Synthesis and Purification of Neltenexine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neltenexine is a mucolytic agent and an elastase inhibitor, identified by its IUPAC name N-[2,4-dibromo-6-[[(4-hydroxycyclohexyl)amino]methyl]phenyl]thiophene-2-carboxamide. Its chemical formula is C₁₈H₂₀Br₂N₂O₂S, with a molecular weight of 488.24 g/mol .[1][2] While the therapeutic potential of this compound has been explored, detailed public information regarding its synthesis and purification methodologies remains scarce. This guide aims to provide a comprehensive overview based on analogous chemical syntheses and standard purification techniques relevant to a molecule of this structural class, in the absence of explicit procedural data for this compound itself.

Retrosynthetic Analysis and Proposed Synthesis Pathway

A plausible retrosynthetic analysis of this compound suggests a convergent synthesis strategy. The molecule can be conceptually disconnected at the amide bond and the secondary amine linkage, leading to three key starting materials: a substituted dibromoaniline derivative, thiophene-2-carbonyl chloride, and trans-4-aminocyclohexanol.

A forward synthesis based on this analysis is proposed in the following workflow:

Caption: Proposed Synthesis Pathway for this compound.

Experimental Protocols (Hypothetical)

The following are hypothetical experimental protocols for the key steps in the proposed synthesis of this compound. These are based on standard organic chemistry transformations and would require optimization for specific conditions.

Step 1: Synthesis of N-(2,4-dibromo-6-methylphenyl)thiophene-2-carboxamide (Intermediate 1)

-

Reaction Setup: To a solution of 2,4-dibromo-6-methylaniline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base such as triethylamine or pyridine (1.2 eq).

-

Acylation: Cool the mixture to 0 °C and add a solution of thiophene-2-carbonyl chloride (1.1 eq) in the same solvent dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and separate the organic layer. Wash the organic layer successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step 2: Synthesis of N-(2,4-dibromo-6-(bromomethyl)phenyl)thiophene-2-carboxamide (Intermediate 2)

-

Reaction Setup: Dissolve Intermediate 1 (1.0 eq) in a non-polar solvent such as carbon tetrachloride or cyclohexane.

-

Bromination: Add N-bromosuccinimide (NBS) (1.1 eq) and a radical initiator such as azobisisobutyronitrile (AIBN) (0.1 eq) to the solution.

-

Initiation: Heat the mixture to reflux and irradiate with a UV lamp to initiate the benzylic bromination.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Isolation: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Step 3: Synthesis of this compound

-

Reaction Setup: Dissolve Intermediate 2 (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

-

Nucleophilic Substitution: Add trans-4-aminocyclohexanol (2.2 eq, to act as both nucleophile and base) to the solution. Alternatively, use 1.1 equivalents of the amine and 1.2 equivalents of a non-nucleophilic base like potassium carbonate or diisopropylethylamine.

-

Reaction Conditions: Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.

-

Work-up: Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude this compound.

Purification Methods

The purification of the final this compound product and its intermediates is critical to ensure high purity for research and potential pharmaceutical applications. A multi-step purification strategy is typically employed.

Caption: General Purification Workflow for this compound.

1. Column Chromatography

-

Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for higher resolution) is a common choice.

-

Mobile Phase: A gradient of ethyl acetate in hexane or dichloromethane in methanol is likely to be effective for eluting this compound from the silica gel column. The optimal solvent system would be determined by preliminary TLC analysis.

-

Procedure:

-

The crude product is adsorbed onto a small amount of silica gel.

-

The silica gel with the adsorbed product is loaded onto a pre-packed column.

-

The column is eluted with the chosen solvent system, and fractions are collected.

-

Fractions are analyzed by TLC to identify those containing the pure product.

-

The pure fractions are combined and the solvent is evaporated.

-

2. Recrystallization

-

Solvent Selection: The ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A solvent pair system, such as ethanol/water or ethyl acetate/hexane, may also be effective.

-

Procedure:

-

Dissolve the partially purified product from column chromatography in a minimal amount of the hot recrystallization solvent.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold solvent.

-

Dry the crystals under vacuum.

-

Quantitative Data (Illustrative)

The following table presents illustrative quantitative data that would be targeted during the synthesis and purification of this compound. Actual values would be determined experimentally.

| Step | Intermediate/Product | Starting Material (Mass) | Product (Mass) | Yield (%) | Purity (by HPLC) |

| Synthesis Step 1 | Intermediate 1 | 10.0 g | 12.5 g | ~90% | >95% |

| Synthesis Step 2 | Intermediate 2 | 12.5 g | 14.0 g | ~85% | >90% |

| Synthesis Step 3 | Crude this compound | 14.0 g | 15.5 g | ~80% | ~85% |

| Purification Step 1 | Column Purified | 15.5 g | 12.4 g | ~80% | >98% |

| Purification Step 2 | Recrystallized | 12.4 g | 11.2 g | ~90% | >99.5% |

Disclaimer: The synthesis and purification methods described in this document are based on general chemical principles and analogies to similar molecules. They are intended for informational purposes for a qualified scientific audience and have not been experimentally validated for this compound. Any attempt to perform these procedures should be conducted by trained professionals in a suitably equipped laboratory with appropriate safety precautions. The information provided does not constitute a recommendation or endorsement for the synthesis or use of this compound.

References

In Vitro Activity of Neltenexine: A Technical Guide on its Mucoregulatory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neltenexine is recognized as a mucolytic agent for treating chronic obstructive pulmonary disease (COPD); however, in vitro studies highlight its role as a mucoregulator rather than a direct mucolytic.[1] This technical guide provides an in-depth analysis of the in vitro activity of this compound, focusing on its mechanism of action on anion secretion in human airway epithelia. Experimental evidence demonstrates that this compound modulates ion transport in human submucosal serous Calu-3 cells, suggesting a mechanism that reduces hypersecretion to maintain an appropriate fluid level in the airway.[1] This guide synthesizes the available data, details experimental protocols, and presents signaling pathways to offer a comprehensive resource for researchers and professionals in drug development.

Introduction: Reclassifying this compound's In Vitro Action

While clinically categorized as a mucolytic, in vitro evidence points to this compound's function as a mucoregulatory agent. Mucoregulators act by suppressing the underlying mechanisms of mucus hypersecretion. In contrast, true mucolytics directly break down the chemical bonds in mucus to reduce its viscosity.[1] The primary in vitro research on this compound has centered on its effects on ion transport in Calu-3 cells, a well-established model for human airway submucosal gland serous cells.[1][2] This guide will focus on the detailed experimental findings that elucidate this mucoregulatory mechanism.

In Vitro Efficacy of this compound on Anion Secretion

The pivotal study on this compound's in vitro activity investigated its effect on anion secretion in Calu-3 human airway epithelial cells, particularly under conditions mimicking hypersecretion.[1]

Quantitative Data Summary

The study demonstrated that this compound diminishes anion secretion, which is a key driver of fluid secretion into the airways. The following table summarizes the key quantitative findings on the inhibitory effects of this compound on different ion transporters.

| Ion Transporter/Channel | Agonist/Condition | This compound Effect | Key Finding |

| Na+/K+/2Cl- cotransporter | Terbutaline (β2-adrenergic agonist) induced hypersecretion | Inhibition of Cl- uptake | This compound reduces the influx of chloride ions, a crucial step in anion secretion.[1] |

| Na+/HCO3- cotransporter | Terbutaline-induced hypersecretion | Inhibition of HCO3- uptake | This compound curtails the influx of bicarbonate ions, further limiting the substrates for anion secretion.[1] |

| Cl-/HCO3- exchanger | Terbutaline-induced hypersecretion | Stimulation | This compound promotes the exchange of intracellular Cl- for extracellular HCO3-, effectively reducing the driving force for Cl- secretion.[1] |

| CFTR Channel | Terbutaline-induced hypersecretion | No direct blockade | This compound's action is not on the primary anion channel itself, but on the transporters that supply ions for secretion.[1] |

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the data and for designing future research.

Cell Culture and Preparation

-

Cell Line: Calu-3 human submucosal serous cells were used as the in vitro model for airway epithelia.[1]

-

Culture Conditions: Cells were cultured on permeable supports to form polarized monolayers with tight junctions, mimicking the in vivo airway barrier.[2]

-

Hypersecretion Model: A hyper-secreting state was induced using terbutaline, a β2-adrenergic agonist, which stimulates anion and fluid secretion.[1]

Measurement of Ion Transport

-

Short-Circuit Current (Isc) Measurement: The Ussing chamber technique was employed to measure the net ion movement across the Calu-3 cell monolayer. Changes in Isc in response to this compound and other agents were recorded to quantify the effects on ion transport.

-

Intracellular pH (pHi) Measurement: To assess the activity of HCO3- transporters, the intracellular pH was monitored using a pH-sensitive fluorescent dye. This allowed for the determination of the rates of HCO3- uptake and extrusion.

-

Intracellular Cl- Concentration ([Cl-]i) Measurement: The concentration of intracellular chloride was measured using a Cl--sensitive fluorescent dye to evaluate the activity of Cl- transporters.

Visualizing the Mechanism of Action and Experimental Workflow

The following diagrams, created using the DOT language, illustrate the proposed signaling pathway of this compound and the general experimental workflow for studying ion transport.

Caption: Proposed mechanism of this compound's mucoregulatory action on ion transporters.

Caption: General experimental workflow for assessing ion transport in airway epithelial cells.

Conclusion and Future Directions

The available in vitro data strongly suggest that this compound functions as a mucoregulatory agent by reducing anion secretion in airway epithelial cells.[1] This mechanism, which involves the inhibition of Na+/K+/2Cl- and Na+/HCO3- cotransporters and stimulation of the Cl-/HCO3- exchanger, leads to a reduction in fluid hypersecretion, thereby potentially alleviating airway obstruction in diseases like COPD.[1]

For future research, it would be valuable to:

-

Investigate the long-term effects of this compound on mucin gene expression and protein production in vitro.

-

Explore the efficacy of this compound in more complex in vitro models, such as co-cultures of different airway cell types or organ-on-a-chip systems.

-

Conduct direct rheological studies on mucus produced by airway epithelial cells treated with this compound to definitively assess any direct mucolytic effects.

This technical guide provides a comprehensive overview of the current understanding of this compound's in vitro activity, offering a solid foundation for further research and development in the field of mucoactive drugs.

References

Neltenexine: A Technical Overview of its Discovery and Initial Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neltenexine (trade name: Alveoten) is an investigational small molecule drug characterized primarily as a mucolytic and an elastase inhibitor.[1][2][3] It has been evaluated for its therapeutic potential in obstructive airway diseases, particularly in preventing pulmonary emphysema.[1][2] Preclinical studies have demonstrated its protective effects against elastase-induced lung damage and its ability to stimulate alveolar surfactant production in animal models.[1] Clinical investigations, although limited, have suggested its efficacy in improving symptoms associated with Chronic Obstructive Pulmonary Disease (COPD) exacerbations. This technical guide provides a comprehensive summary of the discovery and initial characterization of this compound based on publicly available data.

Core Compound Information

This compound is an aromatic anilide and an amide derivative of ambroxol and thiophenecarboxylic acid.[2][4]

| Property | Data | Source |

| IUPAC Name | N-(2,4-dibromo-6-{[(4-hydroxycyclohexyl)amino]methyl}phenyl)thiophene-2-carboxamide | [3] |

| Molecular Formula | C18H20Br2N2O2S | [3] |

| Molar Mass | 488.24 g·mol−1 | [3] |

| CAS Number | 99453-84-6 | [3] |

| ATC Code | R05CB14 (Mucolytics) | [2] |

| Drug Class | Expectorants, Mucolytics | [2] |

| Trade Name | Alveoten | [3] |

| Maximum Clinical Trial Phase | Phase II | [5] |

Mechanism of Action

This compound's therapeutic effects are attributed to a dual mechanism of action:

-

Elastase Inhibition : this compound is an inhibitor of elastase, an enzyme implicated in the degradation of elastin in the lung tissue, a key pathological feature of pulmonary emphysema.[1][2]

-

Mucolytic and Surfactant-Promoting Activity : As a derivative of ambroxol, this compound is believed to have mucolytic properties, aiding in the clearance of mucus from the airways.[3][4] Furthermore, preclinical studies suggest it actively promotes the production of pulmonary surfactant, which is crucial for maintaining alveolar stability.[1]

References

- 1. Search | The WHO Traditional Medicine Global Library [search.tmgl.org]

- 2. researchgate.net [researchgate.net]

- 3. Search | The WHO Traditional Medicine Global Library [search.tmgl.org]

- 4. Mucolytics for acute exacerbations of chronic obstructive pulmonary disease: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Neltenexine for idiopathic pulmonary fibrosis research

Neltenexine and Idiopathic Pulmonary Fibrosis: A Review of Publicly Available Research

Introduction

Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal interstitial lung disease characterized by the relentless scarring of lung tissue, leading to a decline in respiratory function. The exact cause of IPF remains unknown, and while current treatments can slow disease progression, there is no cure. Consequently, extensive research is focused on identifying novel therapeutic agents. This document summarizes the publicly available scientific literature and clinical data concerning "this compound" as a potential treatment for IPF.

Methodology

A comprehensive search of scientific databases, clinical trial registries, and publicly available information was conducted to identify research pertaining to this compound and its role in idiopathic pulmonary fibrosis. The search terms included "this compound," "idiopathic pulmonary fibrosis," "this compound mechanism of action," "this compound clinical trials," and variations thereof.

Results

Despite a thorough and extensive search, no publicly available scientific literature, preclinical data, or registered clinical trials were identified that specifically mention "this compound" in the context of idiopathic pulmonary fibrosis research or for any other indication.

Based on the current publicly accessible information, there is no evidence to suggest that "this compound" is a compound being investigated for the treatment of idiopathic pulmonary fibrosis. It is possible that "this compound" may be an internal company codename not yet disclosed publicly, a very early-stage compound with no published data, or a term that is not recognized within the field of IPF research.

Therefore, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations related to this compound for idiopathic pulmonary fibrosis at this time. Further information would be required from non-public sources to elaborate on this topic.

The Pharmacological Profile of Neltenexine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neltenexine is an investigational mucolytic and elastase inhibitor that has been evaluated for its potential in treating respiratory diseases characterized by mucus hypersecretion and lung tissue damage. Structurally an amide derivative of ambroxol, its mechanism of action involves the modulation of anion secretion in airway epithelial cells, leading to a reduction in mucus viscosity. Preclinical studies have also suggested a protective effect against elastase-induced pulmonary emphysema. This technical guide provides a comprehensive summary of the currently available pharmacological data on this compound, including its mechanism of action, relevant preclinical and clinical findings, and a discussion of its therapeutic potential. While extensive quantitative data and detailed experimental protocols are not widely available in the public domain, this document synthesizes the existing knowledge to inform researchers and drug development professionals.

Introduction

This compound (trade name: Alveoten) is a synthetic, orally administered drug classified as a mucolytic agent.[1][2] It has been investigated for its utility in obstructive airway diseases, such as Chronic Obstructive Pulmonary Disease (COPD), and for its potential to prevent pulmonary emphysema.[3][4] Chemically, it is identified as N-(2,4-dibromo-6-{[(4-hydroxycyclohexyl)amino]methyl}phenyl)thiophene-2-carboxamide.[2] The primary pharmacological activities attributed to this compound are its mucolytic effects, stemming from the regulation of ion and water transport in the airway epithelium, and its inhibitory action against elastase, a key enzyme in the pathogenesis of emphysema.[3][5]

Pharmacodynamics: Mechanism of Action

The primary mechanism of action of this compound as a mucolytic agent is centered on the regulation of anion secretion in the airway epithelial cells.[3] Unlike some other mucoregulators, this compound does not act on the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) channel directly.[3] Instead, its effects are mediated through the modulation of other ion transporters.

Under conditions of mucus hypersecretion, often stimulated by agents like beta2-adrenergic agonists, this compound has been shown to:

-

Inhibit Cl- and HCO3- uptake: It reduces the activity of the Na+/K+/2Cl- cotransporter and the Na+/HCO3- cotransporter. This action decreases the influx of chloride and bicarbonate ions into the epithelial cells.[3]

-

Stimulate the Cl-/HCO3- exchanger: By promoting the activity of this exchanger, this compound facilitates the extrusion of the more CFTR-permeant anion, Cl-, while increasing the uptake of the less CFTR-permeant anion, HCO3-.[3]

The net effect of these actions is a reduction in anion secretion into the airway lumen, which in turn decreases water secretion and helps to normalize the airway surface liquid layer, thereby reducing mucus viscosity.[3]

In addition to its mucolytic properties, this compound is also described as an elastase inhibitor.[4][5] Elastase, a protease that degrades elastin, is implicated in the destruction of alveolar walls, a hallmark of pulmonary emphysema. By inhibiting elastase, this compound may offer a protective effect against the progression of this lung damage.[5][6]

Signaling Pathway for Anion Secretion Modulation

References

- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Action of this compound on anion secretion in human airway epithelia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. This compound: morphological investigation of protection against elastase-induced emphysema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Overview of human pharmacokinetics of naltrexone | RTI [rti.org]

Neltenexine: A Potential Dual-Action Therapeutic for Chronic Obstructive Pulmonary Disease

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chronic Obstructive Pulmonary Disease (COPD) remains a significant global health challenge characterized by persistent respiratory symptoms and airflow limitation. Current therapeutic strategies primarily focus on symptom management and reducing exacerbations. Neltenexine, a mucolytic agent with elastase inhibitory properties, presents a promising therapeutic avenue by targeting two key pathological features of COPD: mucus hypersecretion and elastin degradation. This technical guide provides a comprehensive overview of the current preclinical and clinical evidence for this compound, detailing its mechanism of action, summarizing quantitative data from key studies, and outlining experimental protocols. This document is intended to serve as a resource for researchers and drug development professionals exploring novel treatments for COPD.

Introduction

COPD is a progressive lung disease driven by chronic inflammation, leading to airway remodeling, mucus hypersecretion, and emphysema. Two critical components of COPD pathophysiology are the overproduction of viscous mucus, which impairs mucociliary clearance and increases the risk of infections, and the excessive activity of proteases, particularly neutrophil elastase, which degrades the lung's elastin matrix, leading to loss of elastic recoil and airflow limitation.

This compound is a small molecule that has demonstrated efficacy in preclinical and clinical settings through a dual mechanism of action:

-

Mucoregulation: It modulates ion transport in the airway epithelium, leading to a reduction in mucus viscosity and improved clearance.

-

Anti-protease Activity: It directly inhibits elastase, potentially protecting the lung parenchyma from destruction.

This guide will delve into the scientific basis for this compound's potential as a COPD therapeutic, presenting the available data in a structured format to facilitate further research and development.

Mechanism of Action

This compound's therapeutic potential in COPD stems from its ability to modulate two distinct but interconnected pathological processes.

Mucoregulatory Effects via Ion Channel Modulation

This compound's primary mucolytic action appears to be mediated by its influence on anion secretion in airway epithelial cells. In hyper-secretory states, as is common in COPD, excessive fluid secretion contributes to the volume and viscosity of mucus. A study on the human airway epithelial cell line Calu-3 revealed that this compound can reduce this hyper-secretion.[1][2]

The proposed mechanism involves the following key actions:

-

Inhibition of Na+/K+/2Cl- and Na+/HCO3- Cotransporters: By inhibiting these transporters, this compound reduces the influx of chloride (Cl-) and bicarbonate (HCO3-) ions into the epithelial cells. This, in turn, decreases the driving force for fluid secretion into the airway lumen.

-

Stimulation of the Cl-/HCO3- Exchanger: this compound stimulates the activity of this exchanger, which facilitates the removal of intracellular Cl- in exchange for HCO3-. This action helps to further reduce the intracellular Cl- concentration available for secretion.

This modulation of ion transport helps to restore a more balanced airway surface liquid layer, potentially reducing mucus viscosity and improving mucociliary clearance.

Anti-Elastase Activity

A key feature of emphysema in COPD is the destruction of alveolar walls by proteases, primarily neutrophil elastase. This compound has been identified as an elastase inhibitor.[3] Preclinical studies in a rat model of elastase-induced emphysema have demonstrated that this compound can significantly reduce alveolar deformation, suggesting a protective effect against elastin degradation.[3] While the precise kinetics of this inhibition are not yet fully characterized, this anti-protease activity represents a significant disease-modifying potential for this compound in COPD.

Preclinical and Clinical Data

The available data for this compound, while limited, provides a solid foundation for its further investigation in COPD.

Preclinical Evidence

A key preclinical study investigated the effect of this compound in a rat model of porcine pancreatic elastase-induced emphysema.

Table 1: Summary of Preclinical Study on this compound in Elastase-Induced Emphysema

| Parameter | Details | Reference |

| Model | Anesthetized rats with intratracheal instillation of porcine pancreatic elastase | [3] |

| Treatment Groups | 1. This compound (25 mg/kg i.p. daily) for 30 days after elastase instillation2. This compound (25 mg/kg i.p. daily) starting 6 days before and continuing for 30 days after elastase instillation | [3] |

| Primary Outcome | Alveolar deformation assessed by scanning electron microscopy (SEM) | [3] |

| Key Findings | Both pretreatment and treatment with this compound resulted in a significant reduction in elastase-induced alveolar deformation. | [3] |

Clinical Evidence

A randomized, controlled, open-label study compared the efficacy and tolerability of this compound versus carbocysteine in patients with exacerbations of mild COPD.

Table 2: Summary of Clinical Trial of this compound in COPD Exacerbations

| Parameter | This compound | Carbocysteine | p-value | Reference |

| Number of Patients | 15 | 15 | - | |

| Dosage | 1 sachet TID for 12 days | 5% syrup, 50 mg TID for 12 days | - | |

| Concomitant Therapy | Standard antibiotic therapy (ampicillin 1 g IM BID for 6 days) | Standard antibiotic therapy (ampicillin 1 g IM BID for 6 days) | - | |

| Time to Improvement in Difficulty Expecting (Day 4) | Significantly shorter | - | < 0.05 | |

| Time to Improvement in Cough (Day 4) | Significantly shorter | - | < 0.02 | |

| Time to Improvement in Sputum Characteristics (Day 4) | Significantly shorter | - | < 0.02 | |

| Cough Reduction (Overall) | Significantly greater | - | < 0.05 | |

| Improvement in Sputum Characteristics (Overall) | Significantly greater | - | < 0.05 | |

| Adverse Events | 1 patient (heartburn) | Not reported | - |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the key experimental protocols from the cited studies.

Elastase-Induced Emphysema Model in Rats

This protocol describes the induction of emphysema in rats to study the protective effects of this compound.

Materials:

-

Male Sprague-Dawley rats

-

Porcine pancreatic elastase (46 U/mg)

-

Saline

-

This compound

-

Anesthetic agent

-

Scanning Electron Microscope

Procedure:

-

Animal Acclimatization: House rats under standard laboratory conditions with free access to food and water.

-

Anesthesia: Anesthetize the rats according to approved institutional protocols.

-

Elastase Instillation: Perform a single intratracheal instillation of 0.33 mg of porcine pancreatic elastase dissolved in 100 µl of saline.

-

This compound Administration:

-

Treatment Group: Administer this compound at a dose of 25 mg/kg intraperitoneally (i.p.) daily for 30 days, starting after elastase instillation.

-

Pretreatment Group: Administer this compound at the same dose for 6 days prior to elastase instillation and continue for 30 days post-instillation.

-

-

Tissue Collection and Preparation: At the end of the treatment period, euthanize the animals. Remove and fix the lungs. Dehydrate the tissue slices, perform critical point drying, and coat with gold for SEM analysis.

-

Analysis: Observe and quantify the degree of alveolar deformation using SEM.

Clinical Trial Protocol for COPD Exacerbations

This protocol outlines the design of the clinical trial comparing this compound to carbocysteine.

Study Design:

-

Randomized, controlled, open-label study.

Inclusion Criteria:

-

Patients with an exacerbation of mild COPD.

Treatment Arms:

-

This compound Group: Oral this compound powder, 1 sachet three times daily (TID) for 12 days.

-

Carbocysteine Group: Carbocysteine 5% syrup, 50 mg TID for 12 days.

Concomitant Therapy:

-

All patients received standard antibiotic therapy with ampicillin 1 g intramuscularly (IM) twice daily (BID) for 6 days.

-

Treatment with standard doses of aminophylline was also permitted.

Efficacy Variables:

-

Sputum characteristics and volume

-

Cough severity

-

Difficulty in expectorating

-

Dyspnea

-

Pulmonary auscultation findings

-

Vital capacity (VC), peak expiratory flow (PEF), and forced expiratory volume in 1 second (FEV1)

Tolerability Assessment:

-

Monitoring and recording of all adverse events.

Future Directions and Conclusion

The existing data on this compound suggest it is a promising candidate for the treatment of COPD, addressing both mucus hypersecretion and parenchymal destruction. However, further research is warranted to fully elucidate its therapeutic potential. Key areas for future investigation include:

-

Detailed Mechanistic Studies: In-depth investigation into the signaling pathways modulated by this compound in airway epithelial cells.

-

Elastase Inhibition Kinetics: Characterization of the binding affinity and inhibitory kinetics of this compound against neutrophil elastase.

-

Surfactant Production: Elucidation of the mechanism by which this compound may influence surfactant production by alveolar type II cells.

-

Larger Clinical Trials: Well-designed, double-blind, placebo-controlled clinical trials in a larger and more diverse COPD population are needed to confirm its efficacy and safety, and to explore its long-term effects on lung function decline and exacerbation frequency.

References

Early-Stage Research on Neltenexine's Therapeutic Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neltenexine is an investigational drug identified as a potent elastase inhibitor and a mucolytic agent.[1][2] Early-stage research has primarily focused on its therapeutic potential in obstructive airway diseases, particularly chronic obstructive pulmonary disease (COPD) and emphysema. This technical guide synthesizes the available preclinical and clinical findings to provide a comprehensive overview of the foundational research into this compound's therapeutic effects. The information presented herein is intended to support further research and development efforts in the field of respiratory therapeutics.

Core Therapeutic Mechanisms

This compound's primary mechanisms of action are believed to be twofold:

-

Neutrophil Elastase Inhibition: As an elastase inhibitor, this compound is thought to counteract the destructive effects of neutrophil elastase, a key enzyme implicated in the breakdown of lung elastin and the progression of emphysema.[1][3]

-

Mucolytic Activity: By modifying the properties of airway mucus, this compound aims to improve mucus clearance, a significant challenge in patients with chronic bronchitis and COPD.

Preclinical Research: Elastase-Induced Emphysema Model

A pivotal preclinical study investigated the protective effects of this compound in a rat model of elastase-induced emphysema. This research provided the initial evidence for its potential as a disease-modifying agent in destructive lung diseases.

Experimental Protocol

The following is a representative experimental protocol based on the published abstract of the study.[4]

1. Animal Model:

- Species: Male Sprague-Dawley rats.

- Induction of Emphysema: A single intratracheal instillation of porcine pancreatic elastase (46 U/mg) dissolved in saline (0.33 mg/100 microliters).

2. Treatment Groups:

- Control Group: Received intratracheal saline.

- Elastase-Induced Emphysema Group: Received intratracheal elastase.

- This compound Treatment Group: Received daily intraperitoneal (i.p.) injections of this compound (25 mg/kg) for 30 days following elastase instillation.

- This compound Pre-treatment Group: Received daily i.p. injections of this compound (25 mg/kg) for six days prior to elastase instillation and continued for 30 days post-instillation.

3. Endpoint Analysis:

- Duration: 30 days post-elastase instillation.

- Tissue Preparation: Lungs were excised, fixed, and prepared for scanning electron microscopy (SEM). This involved dehydration, critical point drying, and gold coating.

- Primary Outcome: Morphological assessment of alveolar deformation by SEM.

Quantitative Data

The available literature reports a "significant reduction in the alveolar deformation induced by elastase" in both the pre-treated and treated groups.[4] However, specific quantitative data on the degree of reduction (e.g., mean linear intercept, internal surface area) are not available in the reviewed abstracts.

Clinical Research: Exacerbations of Mild COPD

A randomized, controlled, open-label study was conducted to evaluate the efficacy and tolerability of this compound compared to carbocysteine in patients experiencing exacerbations of mild COPD.

Experimental Protocol

The following is a representative experimental protocol based on the published abstract of the study.[5]

1. Study Design: Randomized, controlled, open-label.

2. Patient Population: Patients with exacerbations of mild Chronic Obstructive Pulmonary Disease.

3. Treatment Arms:

- This compound Group: Oral this compound.

- Carbocysteine Group: Oral carbocysteine.

4. Efficacy Parameters:

- Sputum characteristics and volume.

- Difficulty in expectorating.

- Cough severity.

- Dyspnea (shortness of breath).

- Pulmonary auscultation findings.

5. Tolerability Assessment: Monitoring and reporting of adverse events.

Quantitative Data

The following table summarizes the statistically significant findings reported in the study abstract.[5]

| Efficacy Parameter | Result | p-value |

| Improvement in Dyspnea | Greater with this compound vs. Placebo | < 0.02 |

| Improvement in Cough | Greater with this compound vs. Placebo | < 0.02 |

| Improvement in Pulmonary Auscultation | Greater with this compound vs. Placebo | < 0.02 |

| Improvement in Difficulty Expectorating | Greater with this compound vs. Placebo | < 0.02 |

| Improvement in Sputum Characteristics | Greater with this compound vs. Placebo | < 0.02 |

| Improvement in Sputum Volume | Greater with this compound vs. Placebo | < 0.01 |

| Time to Improvement in Difficulty Expectorating | Shorter with this compound | < 0.05 (at day 4) |

| Time to Improvement in Cough | Shorter with this compound | < 0.02 (at day 4) |

| Time to Improvement in Sputum Characteristics | Shorter with this compound | < 0.02 (at day 4) |

Proposed Signaling Pathway of this compound's Therapeutic Effects

Based on its known mechanisms as an elastase inhibitor and a mucolytic agent, a proposed signaling pathway for this compound's therapeutic effects in COPD is presented below. This pathway is a hypothetical construct based on the current understanding of COPD pathophysiology and has not been explicitly confirmed for this compound.

Caption: Proposed mechanism of action for this compound in obstructive lung disease.

Experimental Workflow for Preclinical Evaluation

The following diagram illustrates a typical workflow for the preclinical assessment of a compound like this compound in an animal model of COPD.

Caption: A generalized workflow for preclinical testing of this compound.

Logical Relationship of Therapeutic Effects in COPD

The following diagram illustrates the logical flow from this compound's mechanisms of action to its potential clinical benefits in COPD.

Caption: Logical flow of this compound's therapeutic benefits.

This compound and Cystic Fibrosis

A thorough review of the available literature did not yield any studies directly investigating the therapeutic effects of this compound in cystic fibrosis. While its mucolytic properties could theoretically be of interest in this disease, which is characterized by thick, obstructive mucus, there is currently no direct scientific evidence to support this application. Further research would be required to explore any potential role for this compound in the management of cystic fibrosis.

Conclusion and Future Directions

Early-stage research on this compound demonstrates its potential as a therapeutic agent for obstructive lung diseases, primarily through its dual mechanism of elastase inhibition and mucolytic action. The preclinical data in an emphysema model and the clinical findings in COPD exacerbations are promising. However, to advance the development of this compound, several key areas require further investigation:

-

Elucidation of the specific molecular signaling pathways directly modulated by this compound.

-

Comprehensive dose-ranging and toxicology studies.

-

Larger, well-controlled clinical trials to establish efficacy and safety in a broader patient population.

-

Investigation into its potential utility in other muco-obstructive diseases , such as bronchiectasis and, potentially, cystic fibrosis.

This technical guide provides a foundational understanding of the early-stage research on this compound. It is intended to serve as a valuable resource for researchers and drug development professionals dedicated to advancing treatments for respiratory diseases.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound: morphological investigation of protection against elastase-induced emphysema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

In Vitro Analysis of Neltenexine's Effect on Mucus Viscosity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neltenexine is classified as a mucolytic agent, suggesting a therapeutic potential in respiratory diseases characterized by mucus hypersecretion and increased viscosity, such as chronic obstructive pulmonary disease (COPD). While its mechanism is understood to involve the regulation of ion transport in airway epithelia, specific in vitro data quantifying its direct effect on mucus viscosity is not extensively available in peer-reviewed literature. This technical guide provides a comprehensive overview of the methodologies and experimental frameworks required to investigate the in vitro effects of this compound on mucus viscosity. The protocols and data presentation formats are based on established methods for evaluating other mucolytic agents, such as N-acetylcysteine (NAC) and dornase alfa, and are intended to serve as a robust starting point for the scientific investigation of this compound.

Experimental Protocols

Preparation of Mucus Samples

The choice of mucus sample is critical for the relevance of in vitro studies. Two primary sources are commonly used:

-

Native Human Mucus/Sputum: Considered the gold standard, sputum from patients with respiratory diseases provides a clinically relevant substrate.

-

Protocol:

-

Collect sputum samples from consenting patients.

-

Homogenize the samples by gentle stirring to ensure uniformity.

-

Aliquots can be stored at -80°C for future use. Prior to experiments, thaw the samples at room temperature.

-

-

-

Mucus Simulants: When human samples are unavailable, simulants provide a reproducible alternative. Porcine gastric mucin (PGM) is a common choice.

-

Protocol:

-

Prepare a 20% (w/v) solution of porcine gastric mucin in a Tris-HCl buffer solution (pH 7.0).[1]

-

Stir the solution at 4°C overnight to ensure complete hydration and homogenization.

-

Centrifuge the solution to remove any insoluble material. The supernatant is used as the mucus simulant.

-

-

In Vitro Treatment with this compound

-

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., distilled water or a buffer solution).

-

Add different concentrations of this compound to the mucus samples. A typical concentration range to explore for a novel agent might be from 1 µM to 1 mM.

-

Include a vehicle control (mucus treated with the solvent alone) and a positive control (mucus treated with a known mucolytic like N-acetylcysteine).

-

Incubate the samples at 37°C for a defined period, for example, 30 minutes, to allow for the mucolytic action to occur.[1]

-

Measurement of Mucus Viscosity

The rheological properties of mucus are key indicators of its viscosity and elasticity. A rotational rheometer is the preferred instrument for these measurements.

-

Protocol using a Cone-and-Plate Rheometer:

-

Calibrate the rheometer according to the manufacturer's instructions.

-

Place a small volume (typically 0.5-1 mL) of the treated mucus sample onto the lower plate of the rheometer.

-

Lower the upper cone to the specified gap distance.

-

Perform oscillatory shear measurements to determine the elastic (G') and viscous (G'') moduli. A frequency sweep (e.g., 0.1 to 10 Hz) at a constant strain is a common method.

-

Perform steady shear measurements to determine the apparent viscosity as a function of shear rate (e.g., 0.1 to 100 s⁻¹).

-

Record the data for each sample and concentration.

-

Data Presentation

Quantitative data should be summarized in clear and structured tables to facilitate comparison between different concentrations of this compound and the controls.

Table 1: Effect of this compound on the Viscoelastic Properties of Human Sputum

| Treatment Group | Concentration | Elastic Modulus (G') at 1 Hz (Pa) | Viscous Modulus (G'') at 1 Hz (Pa) | Complex Viscosity (η*) at 1 Hz (Pa·s) |

| Vehicle Control | - | [Insert Value] | [Insert Value] | [Insert Value] |

| This compound | 10 µM | [Insert Value] | [Insert Value] | [Insert Value] |

| This compound | 100 µM | [Insert Value] | [Insert Value] | [Insert Value] |

| This compound | 1 mM | [Insert Value] | [Insert Value] | [Insert Value] |

| N-acetylcysteine | 20 mM | [Insert Value] | [Insert Value] | [Insert Value] |

Table 2: Effect of this compound on the Apparent Viscosity of Porcine Gastric Mucin Simulant

| Treatment Group | Concentration | Apparent Viscosity at 10 s⁻¹ (Pa·s) | Apparent Viscosity at 100 s⁻¹ (Pa·s) |

| Vehicle Control | - | [Insert Value] | [Insert Value] |

| This compound | 10 µM | [Insert Value] | [Insert Value] |

| This compound | 100 µM | [Insert Value] | [Insert Value] |

| This compound | 1 mM | [Insert Value] | [Insert Value] |

| N-acetylcysteine | 20 mM | [Insert Value] | [Insert Value] |

Visualization of Methodologies and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for assessing the in vitro mucolytic activity of this compound.

Hypothesized Signaling Pathway for Mucolytic Action

While the direct interaction of this compound with mucin fibers is a primary focus for viscosity studies, its known effects on ion transport suggest an indirect mechanism of action on mucus properties. This diagram illustrates a simplified, hypothetical pathway.

Conclusion

This technical guide provides a framework for the systematic in vitro evaluation of this compound's effect on mucus viscosity. By employing standardized protocols for mucus sample preparation, treatment, and rheological analysis, researchers can generate robust and reproducible data. The provided templates for data presentation and visualizations of the experimental workflow and potential signaling pathways offer a comprehensive approach to investigating and communicating the mucolytic properties of this compound. Such studies are crucial for elucidating its mechanism of action and supporting its further development as a therapeutic agent for respiratory diseases.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of a Novel Mucolytic Agent

Disclaimer: Extensive literature searches did not yield specific in vivo animal study data for Neltenexine. The following application notes and protocols are therefore provided as a generalized guide for the preclinical evaluation of a novel mucolytic agent, based on established methodologies for similar compounds. All quantitative data and specific experimental details are hypothetical and should be optimized for the specific agent under investigation.

Introduction

Mucolytic agents are critical in the management of respiratory diseases characterized by mucus hypersecretion. The in vivo evaluation of novel mucolytic candidates, such as this compound, is essential to determine their therapeutic potential, effective dosage, and safety profile. These protocols outline a general framework for conducting acute toxicity and mucolytic efficacy studies in animal models.

Data Presentation

Effective preclinical studies require meticulous data collection and clear presentation. The following tables are examples of how quantitative data from in vivo studies of a novel mucolytic agent could be structured.

Table 1: Acute Oral Toxicity Study of a Novel Mucolytic Agent in Rodents

| Animal Model | Dose Group (mg/kg) | Number of Animals (n) | Mortality (%) | Clinical Signs of Toxicity | Body Weight Change (%) |

| Mouse | Vehicle Control | 10 | 0 | None Observed | +5.2 ± 1.1 |

| 50 | 10 | 0 | None Observed | +4.9 ± 1.3 | |

| 100 | 10 | 0 | None Observed | +4.5 ± 1.5 | |

| 200 | 10 | 10 | Lethargy, Piloerection | -2.1 ± 0.8 | |

| 400 | 10 | 50 | Lethargy, Piloerection, Ataxia | -8.5 ± 2.4 | |

| Rat | Vehicle Control | 10 | 0 | None Observed | +6.1 ± 1.4 |

| 50 | 10 | 0 | None Observed | +5.8 ± 1.2 | |

| 100 | 10 | 0 | None Observed | +5.5 ± 1.6 | |

| 200 | 10 | 0 | Mild Sedation | +1.2 ± 0.9 | |

| 400 | 10 | 20 | Sedation, Labored Breathing | -5.3 ± 2.1 |

Table 2: Efficacy of a Novel Mucolytic Agent on Mucus Secretion in a Rat Model of Bronchitis

| Treatment Group | Dose (mg/kg, p.o.) | Phenol Red Secretion (µ g/trachea ) | Mucin Glycoprotein Content (µg/mg protein) | Inflammatory Cell Infiltration (cells/mm²) |

| Naïve Control | - | 1.5 ± 0.3 | 25.4 ± 4.1 | 15 ± 5 |

| Disease Model + Vehicle | - | 8.2 ± 1.1 | 78.9 ± 9.5 | 150 ± 25 |

| Disease Model + Test Agent | 25 | 5.9 ± 0.8 | 55.1 ± 7.3 | 95 ± 18 |

| Disease Model + Test Agent | 50 | 4.1 ± 0.6 | 40.2 ± 5.8 | 60 ± 12 |

| Disease Model + Test Agent | 100 | 2.8 ± 0.4 | 31.6 ± 4.9 | 35 ± 8*** |

| Disease Model + N-Acetylcysteine | 100 | 3.5 ± 0.5 | 38.7 ± 6.2 | 55 ± 10 |

| p<0.05, **p<0.01, **p<0.001 vs. Disease Model + Vehicle |

Experimental Protocols

Acute Toxicity Study

Objective: To determine the maximum tolerated dose (MTD) and identify potential signs of acute toxicity of a novel mucolytic agent.

Materials:

-

Test mucolytic agent

-

Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)

-

Male and female mice (e.g., CD-1) and rats (e.g., Sprague-Dawley), 8-10 weeks old

-

Oral gavage needles

-

Animal balance

-

Standard laboratory animal housing and diet

Procedure:

-

Acclimatize animals for at least 7 days before the experiment.

-

Fast animals overnight (with access to water) before dosing.

-

Divide animals into dose groups (e.g., vehicle control, and 4-5 escalating doses of the test agent).

-

Administer a single oral dose of the test agent or vehicle.

-

Observe animals continuously for the first 4 hours post-dosing for clinical signs of toxicity (e.g., changes in behavior, respiration, and motor activity).

-

Continue observations at least once daily for 14 days.

-

Record body weights on days 0, 7, and 14.

-

At the end of the observation period, euthanize all surviving animals and perform a gross necropsy.

Mucolytic Efficacy Study in a Lipopolysaccharide (LPS)-Induced Bronchitis Model

Objective: To evaluate the efficacy of a novel mucolytic agent in reducing mucus hypersecretion in a rodent model of bronchitis.

Materials:

-

Test mucolytic agent

-

Positive control (e.g., N-acetylcysteine)

-

Lipopolysaccharide (LPS) from E. coli

-

Phenol red solution (5 mg/mL in saline)

-

Anesthetic (e.g., ketamine/xylazine cocktail)

-

Surgical instruments for tracheal cannulation

-

Spectrophotometer

Procedure:

-

Acclimatize rats for at least 7 days.

-

Induce bronchitis by intratracheal instillation of LPS (e.g., 1 mg/kg) on day 1.

-

From day 2 to day 4, administer the test agent, positive control, or vehicle orally once daily.

-

On day 5, 30 minutes after the final dose of the test agent, intraperitoneally inject phenol red solution (50 mg/kg).

-

30 minutes after phenol red injection, euthanize the animals and expose the trachea.

-

Cannulate the trachea and wash with 1 mL of saline.

-

Collect the tracheal lavage fluid and centrifuge to remove cellular debris.

-

Add NaOH to the supernatant to a final concentration of 0.1 N.

-

Measure the absorbance of the supernatant at 546 nm.

-

Quantify the amount of phenol red using a standard curve.

-

The amount of phenol red is an index of mucus secretion.

Visualizations

Generalized Signaling Pathway for Mucolytic Agents

The following diagram illustrates a hypothetical signaling pathway for a mucolytic agent that, similar to N-acetylcysteine, may exert its effects through antioxidant and anti-inflammatory mechanisms.

Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines the key steps in the proposed in vivo efficacy study.

Application Notes and Protocols for Neltenexine in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neltenexine is a potent, selective, and reversible inhibitor of neutrophil elastase, a key enzyme implicated in the pathology of various inflammatory diseases.[1][2] These application notes provide detailed protocols for the dissolution of this compound and its application in cell culture experiments, including methods for determining its cytotoxic effects and investigating its mechanism of action. The following guidelines will ensure reproducible and accurate results for researchers studying the effects of this compound on cellular models of inflammation and other relevant diseases.

Introduction to this compound